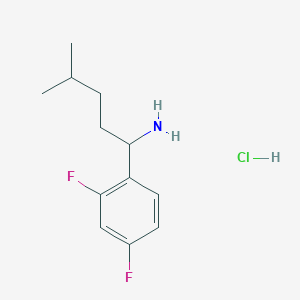
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride” is likely a derivative of amine, which is a functional group containing a basic nitrogen atom with a lone pair of electrons. The “2,4-Difluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with fluorine atoms attached at the 2nd and 4th positions . The “4-methylpentan-1-amine” part suggests a pentane (5 carbon atoms) with a methyl group (CH3) at the 4th carbon and an amine group (NH2) at the 1st carbon .
Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions. For example, it might act as a nucleophile in substitution reactions or form amides when reacted with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that as an amine, it would likely form hydrogen bonds and be polar .Applications De Recherche Scientifique
Adsorption Behavior and Mechanism of Perfluorinated Compounds
Research on perfluorinated compounds (PFCs) emphasizes the effectiveness of adsorption technologies for removing these contaminants from water. Adsorbents with amine groups, such as 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine, demonstrate high adsorption capacities due to interactions including electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. This indicates the potential utility of compounds with similar functional groups in environmental remediation efforts (Du et al., 2014).
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents offer alternative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, highlighting the relevance of compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride in water purification technologies (Ateia et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review covers the biodegradability of polyfluoroalkyl chemicals, focusing on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl acids. The study suggests investigating compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride could provide insights into their environmental fate and degradation processes (Liu & Mejia Avendaño, 2013).
Sorption of Phenoxy Herbicides to Soil and Minerals
This research examines the sorption behavior of phenoxy herbicides, suggesting that compounds with specific functional groups, similar to 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, could interact with soil components affecting their mobility and bioavailability in agricultural environments (Werner et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)10-5-4-9(13)7-11(10)14;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHTQBPXATLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1471420.png)

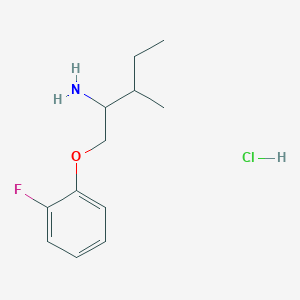
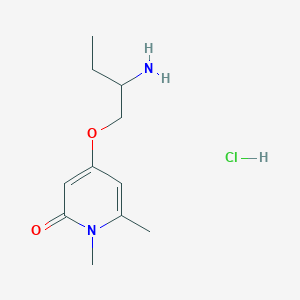




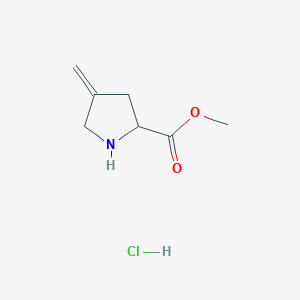
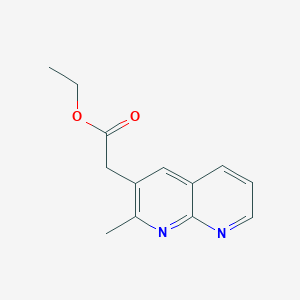
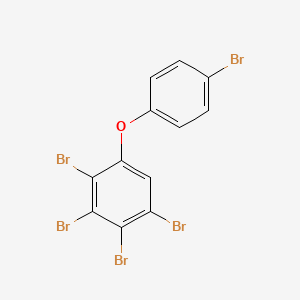
![2-Azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1471437.png)

